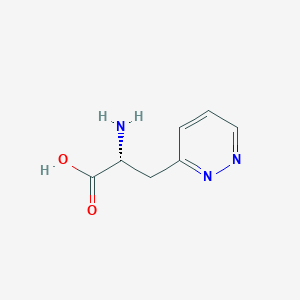

(R)-2-Amino-3-(pyridazin-3-yl)propanoic acid

Description

(R)-2-Amino-3-(pyridazin-3-yl)propanoic acid is a non-proteinogenic amino acid characterized by a pyridazine ring substituted at the β-position of the alanine backbone. Its molecular formula is C₇H₉N₃O₂ (molecular weight: 167.17 g/mol), with a CAS number of 70702-47-5 . The compound typically appears as a white to off-white powder with a purity of ≥98.5% and is hygroscopic, requiring storage under inert conditions at 2–8°C .

Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, distinguishes this compound from other heterocyclic amino acids. This structure confers unique electronic properties and hydrogen-bonding capabilities, making it relevant in medicinal chemistry and biocatalysis .

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

(2R)-2-amino-3-pyridazin-3-ylpropanoic acid |

InChI |

InChI=1S/C7H9N3O2/c8-6(7(11)12)4-5-2-1-3-9-10-5/h1-3,6H,4,8H2,(H,11,12)/t6-/m1/s1 |

InChI Key |

BGMINVIHGGTWEC-ZCFIWIBFSA-N |

Isomeric SMILES |

C1=CC(=NN=C1)C[C@H](C(=O)O)N |

Canonical SMILES |

C1=CC(=NN=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(pyridazin-3-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyridazine and amino acids.

Formation of the Pyridazine Ring: The pyridazine ring is introduced through cyclization reactions involving appropriate precursors.

Chiral Resolution: The chiral center is introduced using enantioselective synthesis or chiral resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-2-Amino-3-(pyridazin-3-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalytic Hydrogenation: To introduce the amino group.

Enzymatic Resolution: To achieve the desired chirality.

Purification: Techniques such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(pyridazin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in synthetic applications.

Scientific Research Applications

(R)-2-Amino-3-(pyridazin-3-yl)propanoic acid Applications

This compound , also known as 3-(3-pyridyl)-D-alanine, is an organic compound with potential biological activities that has attracted interest in pharmaceutical and biochemical research.

Properties

- Molecular Formula:

- Molecular Weight: 167.17 g/mol

- IUPAC Name: (2R)-2-amino-3-pyridazin-3-ylpropanoic acid

- Appearance: White crystalline powder

- Solubility: Soluble in water

Scientific Research Applications

This compound has several applications in scientific research:

- Medicinal Chemistry It serves as a precursor in synthesizing pharmaceutical compounds with potential therapeutic effects.

- Biological Studies The compound is used in studies related to enzyme inhibition and receptor binding.

- Industrial Applications It is employed in the synthesis of agrochemicals and other industrially relevant compounds.

Chemical Reactions Analysis

This compound can undergo different types of chemical reactions:

- Oxidation The compound can be oxidized to form corresponding oxo derivatives.

- Reduction Reduction reactions can convert the pyridazine ring to a dihydropyridazine.

- Substitution Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

- Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

- Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

- Nucleophiles: Such as amines or alkyl halides for substitution reactions.

The biological activity of This compound is mainly because of its structural similarity to natural amino acids, which allows it to interact with different neurotransmitter systems. Its mechanism involves:

- Receptor Interaction: The compound may act as a ligand for neurotransmitter receptors, influencing synaptic transmission and neuronal signaling pathways.

- Neuroprotective Effects: It has been suggested that this compound can enhance synaptic plasticity, which is crucial for learning and memory processes.

- Modulation of Enzyme Activity: Research indicates that it may interact with specific enzymes involved in metabolic pathways, potentially affecting their activity.

Neuropharmacological Effects

Studies have shown that this compound exhibits neuropharmacological properties that could have implications for treating neurological disorders:

- Neurotransmitter Modulation: It may influence the release and uptake of key neurotransmitters such as glutamate and GABA, which are critical for maintaining synaptic balance and preventing excitotoxicity.

- Cognitive Enhancement: Animal studies suggest that this compound could improve cognitive functions by enhancing synaptic plasticity.

Enzyme Interactions

The compound has been explored for its role in enzyme interactions:

- Metabolic Pathways: It acts as a substrate or inhibitor for various enzymes, thereby modulating metabolic pathways essential for cellular function.

Cognitive Function Improvement in Rodents

A study involving administering this compound to rodents showed significant improvements in memory retention tasks compared to control groups, indicating its potential role as a cognitive enhancer.

Neuroprotective Applications

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(pyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (R)-2-amino-3-(pyridazin-3-yl)propanoic acid with key analogs:

Key Observations:

- Pyridazine vs. This may enhance solubility in aqueous media but reduce membrane permeability .

- Halogenated Derivatives : Bromophenyl-substituted analogs (e.g., 3-bromophenyl) exhibit higher molecular weights and enhanced reactivity in metal coordination (e.g., Ni(II) Schiff base complexes) .

- Enantiomeric Differences : The S-enantiomer of the pyridazine analog (CAS 2108415-76-3) shares identical molecular weight with the R-form but may display distinct receptor-binding profiles .

Biological Activity

(R)-2-Amino-3-(pyridazin-3-yl)propanoic acid, also known as 3-(3-pyridyl)-D-alanine, is an organic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₂N₂O₂

- Molecular Weight : Approximately 172.20 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water

The biological activity of this compound is primarily attributed to its structural similarity to natural amino acids, which allows it to interact with various neurotransmitter systems. Its mechanism involves:

- Receptor Interaction : The compound may act as a ligand for neurotransmitter receptors, influencing synaptic transmission and neuronal signaling pathways.

- Neuroprotective Effects : It has been suggested that this compound can enhance synaptic plasticity, which is crucial for learning and memory processes.

- Modulation of Enzyme Activity : Research indicates that it may interact with specific enzymes involved in metabolic pathways, potentially affecting their activity.

Neuropharmacological Effects

Studies have shown that this compound exhibits neuropharmacological properties that could have implications for treating neurological disorders:

- Neurotransmitter Modulation : It may influence the release and uptake of key neurotransmitters such as glutamate and GABA, which are critical for maintaining synaptic balance and preventing excitotoxicity .

- Cognitive Enhancement : Animal studies suggest that this compound could improve cognitive functions by enhancing synaptic plasticity .

Enzyme Interactions

The compound has been explored for its role in enzyme interactions:

- Metabolic Pathways : It acts as a substrate or inhibitor for various enzymes, thereby modulating metabolic pathways essential for cellular function .

Research Findings

Several studies have focused on the biological activity of this compound. Below are key findings from recent research:

Case Studies

-

Cognitive Function Improvement in Rodents :

- A study involving the administration of this compound to rodents showed significant improvements in memory retention tasks compared to control groups, indicating its potential role as a cognitive enhancer.

-

Neuroprotective Applications :

- Research highlighted the compound's ability to protect neurons from oxidative stress-induced damage, suggesting therapeutic applications in conditions like Alzheimer's disease.

Q & A

Q. Basic Research Focus

- NMR spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. Pyridazine ring protons appear as distinct splitting patterns (e.g., δ 8.5–9.5 ppm for aromatic protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves absolute configuration and crystal packing effects, critical for structure-activity relationship (SAR) studies.

What strategies address low solubility in aqueous solutions during biological assays?

Q. Advanced Research Focus

- pH adjustment : The compound’s carboxylic acid group (pKa ~2.3) and amino group (pKa ~9.7) allow solubility modulation via buffered solutions (e.g., phosphate buffer at pH 7.4).

- Co-solvents : Use dimethyl sulfoxide (DMSO) or ethanol (≤10% v/v) to enhance solubility without denaturing proteins.

- Prodrug derivatization : Esterification of the carboxylic acid improves membrane permeability, with intracellular esterases releasing the active form .

How is the compound’s stability assessed under various experimental conditions?

Q. Basic Research Focus

- Accelerated stability studies : Exposure to heat (40–60°C), light, and humidity over weeks, with HPLC monitoring degradation products (e.g., oxidation of the pyridazine ring or racemization) .

- Kinetic analysis : Measures half-life in buffer solutions at physiological pH (7.4) and temperature (37°C).

What computational methods predict interactions with biological targets?

Q. Advanced Research Focus

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., glutamate receptors) or transporters. Pyridazine’s electron-deficient ring may engage in π-π or hydrogen-bonding interactions .

- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on pyridazine) with activity to guide synthetic optimization.

How are contradictions in biological activity data resolved?

Advanced Research Focus

Discrepancies often arise from:

- Purity issues : Validate compound purity (>98%) via HPLC and COA (Certificate of Analysis). Impurities like racemic byproducts or degradation products can skew results .

- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) and use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

- Enantiomer separation at scale : Enzymatic resolution (e.g., using immobilized oxidases) is cost-effective but requires optimization of enzyme stability and cofactor recycling .

- Purification : Chromatography (e.g., reverse-phase HPLC) becomes resource-intensive; switch to crystallization-based methods for large batches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.